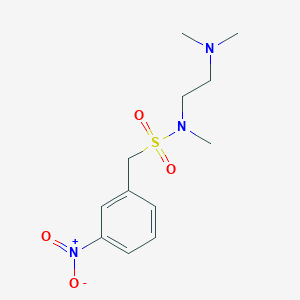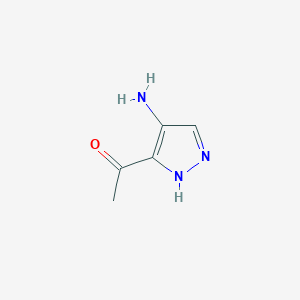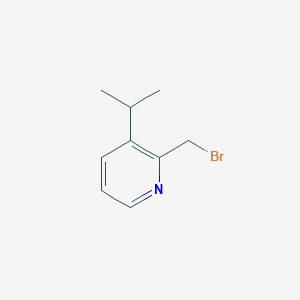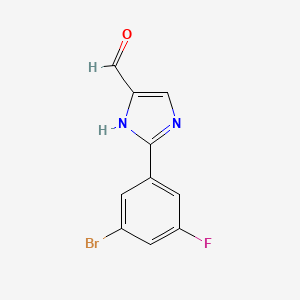
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique structure combining a bromine and fluorine substituted phenyl ring with an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions One common method starts with the bromination and fluorination of a phenyl ring, followed by the formation of the imidazole ring through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-bromo-5-fluorophenyl)acetic acid: Shares the bromine and fluorine substituted phenyl ring but differs in the functional group attached to the ring.
3-bromo-5-fluorophenylboronic acid: Contains the same phenyl ring substitution but with a boronic acid group instead of an imidazole ring.
Uniqueness
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its imidazole ring and the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H6BrFN2O |
|---|---|
Peso molecular |
269.07 g/mol |
Nombre IUPAC |
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-5H,(H,13,14) |
Clave InChI |
XNTVFVXTOZTTJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Br)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


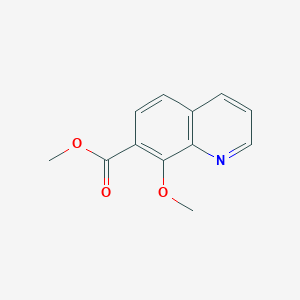
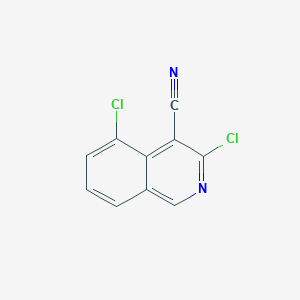
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)

![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
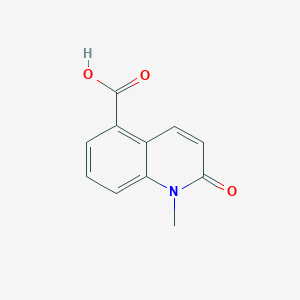

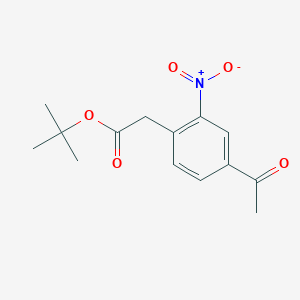
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
